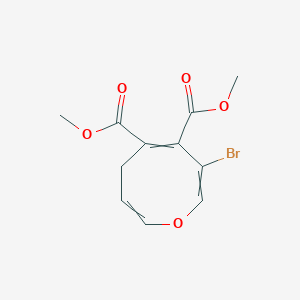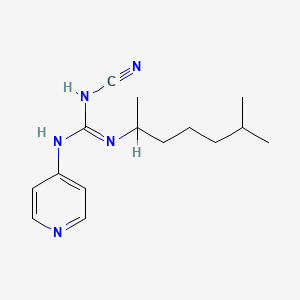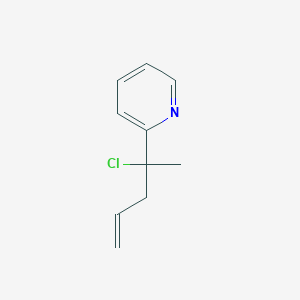
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of a methoxy group, a phenylsulfanyl group, and a thiol group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be added via a nucleophilic substitution reaction where a thiophenol derivative reacts with a halogenated benzene compound.
Addition of the Thiol Group: The thiol group can be introduced through the reduction of a corresponding disulfide or by direct substitution reactions involving thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways by acting as an antioxidant or modulating redox reactions.
類似化合物との比較
Similar Compounds
4-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: Similar structure but with the methoxy group in a different position.
5-Methoxy-2-(phenylsulfanyl)benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
特性
CAS番号 |
60719-00-8 |
|---|---|
分子式 |
C13H12OS2 |
分子量 |
248.4 g/mol |
IUPAC名 |
5-methoxy-2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C13H12OS2/c1-14-10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChIキー |
NWLLZIUVDCUTFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)


